molecular formula C15H11N3O2 B2950926 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine CAS No. 301313-11-1

3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine

Cat. No.: B2950926
CAS No.: 301313-11-1
M. Wt: 265.272
InChI Key: VTSLMDLWDORMQH-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine is a compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation reactions. One common method is the iodine-mediated one-pot synthesis, which starts from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . Another approach involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyridine derivatives often employs multicomponent reactions (MCRs) due to their high atom economy, operational simplicity, and tolerance of a wide variety of functional groups . These methods are advantageous for large-scale production as they minimize the number of steps and use environmentally benign solvents.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, trifluoromethanesulfonic anhydride (Tf2O), and 2-methoxypyridine (2-MeO-Py). The reactions are often carried out under mild conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the iodine-mediated one-pot synthesis yields 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs .

Scientific Research Applications

3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives act as NIK inhibitors, demonstrating anti-inflammatory effects . Others show anti-cancer activity by targeting specific cellular pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine is unique due to its specific structural features and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-18(20)13-6-3-4-12(10-13)7-8-15-16-11-14-5-1-2-9-17(14)15/h1-11H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSLMDLWDORMQH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CN=C(N2C=C1)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.